molecular formula C14H15N3O4 B2447694 N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2191266-46-1

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2447694
CAS RN: 2191266-46-1
M. Wt: 289.291
InChI Key: PKKRMCQTBUKZQO-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (D-Fu) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. D-Fu is a cyclic imide that contains two furan rings and an oxo group, making it structurally unique.

Scientific Research Applications

Synthesis and Reactivity

Research in this area focuses on the synthesis and reactivity of compounds containing furan and imidazolidine units. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which was further processed to obtain various derivatives through electrophilic substitution reactions. This study illustrates the potential for diverse chemical modifications and functionalization of compounds with furan carboxamide structures, which could be relevant for the synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).

Corrosion Inhibition

Research by Cruz et al. (2004) on 1-(2-ethylamino)-2-methylimidazolidine and its derivatives evaluated their potential as corrosion inhibitors. Although the exact compound of interest was not studied, the investigation into imidazolidine derivatives' electrochemical behavior offers insights into their potential applications in protecting metals from corrosion, which could extend to this compound (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Antimicrobial Activity

Compounds containing furan and imidazolidine units have been explored for their antimicrobial properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide with a furan carboxamide unit and evaluated its antimicrobial activity against various microorganisms. This suggests that derivatives of this compound might also possess antimicrobial properties and warrant further investigation (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).

DNA Interaction

Compounds with imidazolidine and furan units have been studied for their ability to interact with DNA, which is crucial for their potential therapeutic applications. Muzikar et al. (2011) incorporated a furan amino acid into a DNA-binding scaffold, indicating that similar structural features in this compound could facilitate interactions with DNA, potentially leading to applications in gene regulation or as part of therapeutic strategies (Muzikar, Meier, Gubler, Raskatov, & Dervan, 2011).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRMCQTBUKZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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